Undecyl formate Undecyl formate
Brand Name: Vulcanchem
CAS No.: 5454-24-0
VCID: VC16217552
InChI: InChI=1S/C12H24O2/c1-2-3-4-5-6-7-8-9-10-11-14-12-13/h12H,2-11H2,1H3
SMILES:
Molecular Formula: C12H24O2
Molecular Weight: 200.32 g/mol

Undecyl formate

CAS No.: 5454-24-0

Cat. No.: VC16217552

Molecular Formula: C12H24O2

Molecular Weight: 200.32 g/mol

* For research use only. Not for human or veterinary use.

Undecyl formate - 5454-24-0

Specification

CAS No. 5454-24-0
Molecular Formula C12H24O2
Molecular Weight 200.32 g/mol
IUPAC Name undecyl formate
Standard InChI InChI=1S/C12H24O2/c1-2-3-4-5-6-7-8-9-10-11-14-12-13/h12H,2-11H2,1H3
Standard InChI Key OASFNORBKVGDRW-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCOC=O

Introduction

Chemical Identity and Structural Characteristics

Undecyl formate, systematically named undecyl formate, belongs to the class of fatty alcohol esters. Its IUPAC name reflects the esterification of undecanol (C11H23OH) with formic acid (HCOOH). The compound’s canonical SMILES representation is CCCCCCCCCCCOC=O, illustrating the linear undecane chain terminated by a formate group . The InChIKey OASFNORBKVGDRW-UHFFFAOYSA-N uniquely identifies its stereochemical configuration, while the molecular formula C12H24O2\text{C}_{12}\text{H}_{24}\text{O}_{2} confirms its stoichiometry .

Table 1: Fundamental Chemical Properties

PropertyValue
Molecular FormulaC12H24O2\text{C}_{12}\text{H}_{24}\text{O}_{2}
Molecular Weight200.32 g/mol
Exact Mass200.1776 g/mol
Topological Polar Surface Area26.30 Ų
XLogP5.20
Rotatable Bonds11

The compound’s extended alkyl chain contributes to its hydrophobic nature, as evidenced by its high partition coefficient (XLogP\text{XLogP}) . This structural feature also explains its low topological polar surface area (26.30 Ų), which influences solubility and membrane permeability .

Physicochemical Properties

Undecyl formate’s physicochemical profile is critical for its behavior in biological and industrial systems. Key parameters include:

Table 2: Advanced Physicochemical Metrics

ParameterValue
H-Bond Acceptors2
H-Bond Donors0
Atomic LogP (AlogP)3.69
Subcellular LocalizationMitochondria (53.98% probability)

Pharmacokinetic and Toxicological Profile

Undecyl formate’s ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties, predicted via admetSAR 2.0, reveal dual pharmacokinetic advantages and risks :

Table 3: Key ADMET Predictions

ParameterValueProbability
Human Intestinal Absorption+99.71%
Blood-Brain Barrier Penetration+92.50%
CYP3A4 Inhibition-96.34%
P-glycoprotein Inhibition-95.86%

The compound’s high intestinal absorption and BBB penetration suggest potential neuroactivity, but its inhibition of cytochrome P450 enzymes (CYP3A4: 96.34%, CYP2C9: 91.41%) raises concerns for drug-drug interactions . Notably, it exhibits low carcinogenic risk (65% non-carcinogenic probability) .

Applications and Industrial Relevance

While direct applications of undecyl formate are understudied, its structural analogs are employed as flavoring agents, plasticizers, and surfactant intermediates. Its ester functional group and long alkyl chain make it a candidate for:

  • Cosmetic formulations: As an emollient or solvent in skincare products.

  • Pharmaceutical excipients: Enhancing drug solubility via lipid-based delivery systems.

  • Industrial lubricants: Reducing friction in mechanical systems due to its hydrophobic nature .

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